molecular formula C19H20N4O5S B11124192 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol

Cat. No.: B11124192
M. Wt: 416.5 g/mol
InChI Key: DXTFURXIYSBZOO-UHFFFAOYSA-N
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Description

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol typically involves multiple steps, starting with the preparation of the quinoxaline core. This is followed by the introduction of the piperazine moiety and the sulfonyl group. Common reagents used in these reactions include various sulfonyl chlorides, piperazine derivatives, and quinoxaline precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the quinoxaline core or the piperazine moiety, potentially altering the compound’s biological activity.

    Reduction: This reaction can be used to modify specific functional groups within the compound, such as reducing sulfonyl groups to sulfides.

    Substitution: This reaction can introduce new functional groups into the compound, potentially enhancing its properties or creating new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield quinoxaline N-oxides, while substitution reactions could introduce new functional groups such as alkyl or aryl groups into the compound.

Scientific Research Applications

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol involves its interaction with specific molecular targets within cells. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol apart from similar compounds is its unique combination of a quinoxaline core and a piperazine moiety, which may confer distinct biological activities and potential therapeutic applications. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects.

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C19H20N4O5S/c1-28-17-5-3-2-4-16(17)22-8-10-23(11-9-22)29(26,27)13-6-7-14-15(12-13)21-19(25)18(24)20-14/h2-7,12H,8-11H2,1H3,(H,20,24)(H,21,25)

InChI Key

DXTFURXIYSBZOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

Origin of Product

United States

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